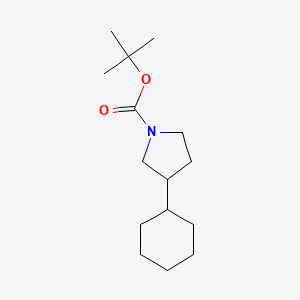

1-Boc-3-cyclohexylpyrrolidine

Description

Significance of Pyrrolidine (B122466) and Cyclohexyl Moieties in Synthetic Chemistry Scaffolds

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. tandfonline.commdpi.com Its prevalence is attributed to its distinct physicochemical properties, including hydrophilicity, basicity, and structural rigidity. tandfonline.com The three-dimensional, non-planar nature of the sp³-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, a critical aspect in the design of biologically active molecules. researchgate.netnih.gov This structural feature contributes to the stereochemistry of a molecule, and the spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to varied binding modes with enantioselective proteins. researchgate.netnih.gov The pyrrolidine nucleus is a common feature in numerous natural products, especially alkaloids, and is present in many drugs approved by the U.S. Food and Drug Administration (FDA). nih.govfrontiersin.org

The cyclohexyl group, a six-membered saturated carbocycle, is another important structural motif in medicinal chemistry. Its incorporation into a molecule can influence several key properties. The bulky and lipophilic nature of the cyclohexyl ring can enhance binding affinity to biological targets and modulate a compound's pharmacokinetic profile. Furthermore, the conformational flexibility of the cyclohexyl ring can play a role in optimizing the spatial arrangement of functional groups for target interaction. In the context of drug design, replacing aromatic rings with a cyclohexyl moiety can sometimes lead to improved metabolic stability and reduced toxicity.

Importance of N-Boc Protection in Pyrrolidine Chemistry

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. ontosight.aitotal-synthesis.com Its importance in pyrrolidine chemistry cannot be overstated, as it allows for precise chemical manipulations of the pyrrolidine scaffold while preventing unwanted side reactions at the nitrogen atom. ontosight.ai

The N-Boc group is introduced by reacting the pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). ontosight.ai This carbamate (B1207046) formation renders the nitrogen atom significantly less nucleophilic and basic. total-synthesis.com The Boc group is stable under a variety of reaction conditions, including basic hydrolysis, many nucleophilic attacks, and catalytic hydrogenation, making it compatible with a wide range of synthetic transformations on other parts of the molecule. total-synthesis.comresearchgate.net

A key advantage of the Boc group is its lability under acidic conditions. ontosight.aitotal-synthesis.com Treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently removes the Boc group, regenerating the free amine. total-synthesis.comresearchgate.net This "on-off" capability is fundamental to multi-step syntheses, enabling the selective functionalization of the pyrrolidine ring. For instance, the Boc group is crucial in the synthesis of substituted phencyclidines and other complex molecules where the nitrogen's reactivity needs to be temporarily masked. nih.gov The orthogonality of the Boc group to other protecting groups, such as Fmoc (removed with base) and Cbz (removed by hydrogenolysis), is a cornerstone of modern peptide synthesis and complex molecule construction. total-synthesis.com

Overview of Research Directions for 1-Boc-3-cyclohexylpyrrolidine and Structurally Related Analogues

Academic research into this compound and its analogues spans several key areas, primarily driven by their potential as intermediates in the synthesis of biologically active compounds. Investigations often focus on the development of novel synthetic routes to access these scaffolds with high efficiency and stereocontrol. acs.org

A significant research direction involves the use of these compounds as building blocks for the synthesis of modulators of various biological targets. For example, pyrrolidine derivatives are being explored as inhibitors of enzymes like trypanothione (B104310) reductase, which is a potential drug target in parasites. nih.gov The structural features of these molecules, including substitutions at various positions of the pyrrolidine ring, are systematically modified to understand structure-activity relationships (SAR). tandfonline.com

Furthermore, research delves into the conformational analysis of these molecules to understand how the interplay between the pyrrolidine and cyclohexyl rings influences their three-dimensional shape and, consequently, their biological activity. The development of catalysts and reagents that can selectively functionalize specific positions on the N-Boc-pyrrolidine ring is another active area of academic pursuit. acs.org

Scope of Academic Inquiry into N-Boc-3-cyclohexylpyrrolidine Derivatives

The academic inquiry into N-Boc-3-cyclohexylpyrrolidine derivatives is primarily focused on fundamental synthetic chemistry and medicinal chemistry research. This includes:

Synthesis: Developing new and improved methods for the preparation of this compound and its analogues. This encompasses the exploration of novel starting materials, catalysts, and reaction conditions to achieve higher yields, purity, and stereoselectivity. google.comacs.org

Reaction Development: Investigating the reactivity of the N-Boc-protected scaffold to introduce a variety of functional groups at different positions of the pyrrolidine and cyclohexyl rings. This includes reactions such as alkylations, acylations, and cross-coupling reactions. google.com

Structural Analysis: Utilizing techniques like NMR spectroscopy and X-ray crystallography to elucidate the precise three-dimensional structure and conformational preferences of these molecules. nih.govprinceton.edu

Medicinal Chemistry: Designing and synthesizing libraries of analogues to probe their interactions with biological targets. This involves systematic modifications of the core structure to identify key pharmacophoric features and optimize biological activity. nih.govscispace.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-cyclohexylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO2/c1-15(2,3)18-14(17)16-10-9-13(11-16)12-7-5-4-6-8-12/h12-13H,4-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJORTXNHIWRQFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.38 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations in 1 Boc 3 Cyclohexylpyrrolidine Chemistry

Chirality and Enantiopurity in Pyrrolidine (B122466) Systems

The pyrrolidine ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. mdpi.com Its non-planar, puckered conformation and the potential for multiple stereocenters make it a valuable chiral building block. mdpi.com Achieving high enantiopurity in these systems is a foundational goal in their synthesis.

Control of Stereocenters in Pyrrolidine Ring Formation

The asymmetric synthesis of the pyrrolidine core is a well-explored area of organic chemistry. A primary strategy for establishing stereocenters during the ring's formation is through catalytic asymmetric 1,3-dipolar cycloaddition reactions involving azomethine ylides. This method is highly effective for creating substituted pyrrolidines with excellent stereo- and regioselectivity, potentially forming up to four new contiguous stereocenters in a single step.

Another powerful approach involves intramolecular cyclization reactions. For instance, a photo-promoted ring contraction of pyridines using silylborane can generate pyrrolidine derivatives with a defined stereochemistry. osaka-u.ac.jp This process proceeds through intermediates like 2-silyl-1,2-dihydropyridine and a vinylazomethine ylide, with the final ring-closing step occurring via a thermally-allowed disrotatory reaction that sets the stereochemistry of the resulting pyrrolidine skeleton. osaka-u.ac.jp Furthermore, enantiomerically pure starting materials, such as the amino acid proline, are frequently used as chiral building blocks to construct more complex pyrrolidine-containing molecules, ensuring the transfer of chirality to the final product.

Diastereoselectivity in Cyclohexyl Substitution

When introducing the cyclohexyl group at the 3-position of the pre-formed chiral pyrrolidine ring, the primary challenge becomes controlling the relative stereochemistry between the new substituent and the existing chiral centers of the ring. This is a question of diastereoselectivity. The stereochemical outcome is heavily influenced by the steric hindrance imposed by the substituents already present on the pyrrolidine ring and the conformation of the ring itself.

For instance, in the synthesis of (3-substituted-cyclohexyl)glycine pyrrolidides, the generation of three chiral centers was achieved in a stereochemically defined manner, highlighting that inhibitory activity was dependent on the specific configuration at each stereocenter. nih.gov The addition of a bulky group like cyclohexyl will preferentially occur from the less sterically hindered face of the pyrrolidine ring, leading to the formation of one diastereomer over the other. The specific diastereomeric ratio is dependent on the reaction conditions, the nature of the reagents, and the specific substitution pattern of the pyrrolidine precursor.

Influence of Chiral Auxiliaries in Derivatization

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry has been established, the auxiliary is removed. wikipedia.orgsigmaaldrich.com This strategy is particularly useful for the derivatization of molecules like 1-Boc-3-cyclohexylpyrrolidine, especially when modifying the molecule at a position that is not inherently chiral or is difficult to control directly.

In the context of a pyrrolidine system, a chiral auxiliary could be attached, for example, to the nitrogen atom (after removal of the Boc group) or to another functional group on the ring or cyclohexyl substituent. This auxiliary creates a chiral environment around the reaction center, sterically blocking one face of the molecule and forcing an incoming reagent to attack from the opposite, less hindered face. Evans oxazolidinones and camphor-based auxiliaries are common examples that have been successfully used in a wide range of asymmetric transformations. nih.gov The use of auxiliaries is a robust and well-studied method that allows for the predictable and high-yield synthesis of specific diastereomers, which can then be separated before the auxiliary is cleaved. wikipedia.org

Stereochemical Control in Subsequent Reactions

The inherent chirality of the this compound scaffold can be leveraged to direct the stereochemical outcome of subsequent reactions, acting as a chiral catalyst or substrate. The fixed stereocenters of the molecule create a biased environment that can influence the formation of new stereocenters in other parts of the molecule or in other reacting species.

Enantioselective Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. When performed asymmetrically, it can generate products with two new stereocenters. Chiral pyrrolidine derivatives, particularly those derived from proline, are highly effective organocatalysts for enantioselective aldol reactions. nih.gov They typically operate through an enamine-based catalytic cycle.

The chiral pyrrolidine catalyst, such as a derivative of this compound, would react with a ketone or aldehyde to form a chiral enamine intermediate. This enamine then attacks another aldehyde molecule. The specific stereochemistry of the pyrrolidine ring, including the bulky cyclohexyl group, dictates the facial selectivity of this attack, leading to the preferential formation of one enantiomer of the aldol product. The catalyst is then regenerated at the end of the cycle. Research has shown that even subtle changes to the catalyst structure, such as the substituents on the pyrrolidine ring, can have a significant impact on the enantiomeric excess of the product. amanote.com

| Catalyst Type | Aldehyde | Ketone | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (S)-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | 95:5 | 99% (syn) |

| (S)-Proline | Benzaldehyde | Acetone | - | 76% |

| (S)-Pyrrolidine Sulfonamide | Isovaleraldehyde | Cyclohexanone | 94:6 | 98% (anti) |

Asymmetric Michael Additions

The Michael addition, or conjugate addition, is another crucial carbon-carbon bond-forming reaction. Chiral pyrrolidine-based organocatalysts are widely used to control the stereochemistry of these reactions. nih.govnih.gov The mechanism is similar to that in aldol reactions, proceeding through the formation of a chiral enamine or iminium ion intermediate.

When a compound like this compound is used as a precursor for a catalyst, it reacts with a donor molecule (e.g., an aldehyde or ketone) to form a chiral enamine. This enamine then adds to an acceptor molecule, such as a nitroolefin. The stereochemistry of the pyrrolidine ring and its substituents guides the approach of the acceptor to the enamine, resulting in a highly enantioselective addition. Bifunctional catalysts, which incorporate a hydrogen-bond-donating group (like a squaramide or thiourea) alongside the pyrrolidine amine, can provide an additional layer of stereochemical control by organizing the transition state through non-covalent interactions. rsc.orgresearchgate.net This dual activation often leads to higher yields and selectivities.

| Catalyst Type | Michael Donor | Michael Acceptor | Diastereomeric Ratio | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| (S)-Diphenylprolinol Silyl (B83357) Ether | Propanal | trans-β-Nitrostyrene | 93:7 | 99% |

| Squaramide-Pyrrolidine | Cyclohexanone | Nitrostyrene | 91:9 | >99% |

| Chiral Pyrrolidine Hybrid Material | Propanal | 4-Chloronitrostyrene | 95:5 | 94% |

Regio- and Diastereoselective Cycloadditions

The synthesis of highly substituted pyrrolidine rings, such as the this compound scaffold, frequently employs [3+2] cycloaddition reactions. Among these, the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles is a particularly powerful and convergent strategy for constructing the five-membered ring with a high degree of stereocontrol. The regioselectivity and diastereoselectivity of these reactions are critical for establishing the desired relative and absolute stereochemistry of the final product.

The use of azomethine ylides, often generated in situ from the decarboxylative condensation of an α-amino acid (like glycine or sarcosine) and an aldehyde or ketone, allows for the creation of densely functionalized pyrrolidines. frontiersin.org The reaction with an electron-deficient alkene as the dipolarophile proceeds to form the pyrrolidine ring, and up to four new stereogenic centers can be generated in a single step. researchgate.netacs.org

Regioselectivity: The regioselectivity of the cycloaddition is governed by the electronic properties of both the azomethine ylide (the 1,3-dipole) and the dipolarophile. Theoretical studies, including analysis of global and local electrophilicity and nucleophilicity descriptors, have shown that these reactions are typically polar, with electron density flowing from the azomethine ylide to the dipolarophile. frontiersin.org This electronic preference dictates which ends of the dipole and dipolarophile will form new sigma bonds, leading to a specific constitutional isomer. In many cases involving non-stabilized azomethine ylides, the reaction is highly regiospecific. frontiersin.org

Diastereoselectivity: The diastereoselectivity of the cycloaddition is influenced by several factors, including the stereochemistry of the starting materials, the presence of catalysts (such as silver salts or Lewis acids), and the reaction conditions. researchgate.netresearchgate.netnih.gov Chiral auxiliaries on either the dipole or the dipolarophile can effectively control the facial selectivity of the cycloaddition. For instance, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene (acting as the dipolarophile) has been shown to induce excellent diastereoselectivity in reactions with azomethine ylides, leading to pyrrolidines with a specific absolute configuration. researchgate.netacs.org The diastereoselectivity often arises from the preferential exo or endo approach of the reactants in the transition state to minimize steric hindrance and maximize favorable orbital overlap. frontiersin.org

In a one-pot, three-component reaction involving isatin, N-methylglycine (to form the azomethine ylide), and various substituted acrylonitriles, high diastereoselectivity was observed, with the ratio of exo to endo products being dependent on the substituents on the dipolarophile. frontiersin.org This highlights the subtle electronic and steric effects that control the stereochemical outcome.

Below is a table summarizing representative findings on the diastereoselective synthesis of substituted pyrrolidines via [3+2] cycloaddition reactions.

| Dipole Precursor(s) | Dipolarophile | Catalyst/Conditions | Product Type | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Reflux | Spirooxindole-pyrrolidine | 85:15 (exo:endo) | frontiersin.org |

| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl)acrylonitrile | Reflux | Spirooxindole-pyrrolidine | 90:10 (exo:endo) | frontiersin.org |

| N-benzylideneglycine methyl ester | (S,E)-N-(penta-1,3-dien-1-ylidene)-2-methylpropane-2-sulfinamide | Ag2CO3 | Densely substituted pyrrolidine | >95:5 | researchgate.netacs.org |

| Tetrahydroisoquinoline, 4-Bromobenzaldehyde | (E)-3-(2-oxoindolin-3-ylidene)malononitrile | BzOH, Microwave | Spirooxindole-pyrrolidine | 6:1 | nih.gov |

Conformational Analysis of Substituted Pyrrolidines

The biological activity and chemical reactivity of pyrrolidine derivatives, including this compound, are intrinsically linked to the three-dimensional shape of the five-membered ring. Unlike planar aromatic rings, the saturated pyrrolidine ring is non-planar and exists in a dynamic equilibrium between several puckered conformations to relieve torsional strain. youtube.com Understanding these conformational preferences is essential for rational drug design and predicting reaction outcomes.

The pyrrolidine ring typically adopts one of two main low-energy envelope conformations, where four atoms are roughly coplanar and the fifth is out of the plane. These are designated based on the position of the Cγ (C4) carbon relative to the plane containing the other four atoms and in relation to the C=O group of a proline residue. nih.govnih.gov Although this compound is not a proline, similar nomenclature is used where the pucker is described by which atom is out of the plane. The two primary envelope puckers are:

Endo pucker (Cγ-endo): The Cγ atom is puckered on the same side as the substituent at the Cα (C2) or Cδ (C5) position.

Exo pucker (Cγ-exo): The Cγ atom is puckered on the opposite side. nih.govresearchgate.net

A third conformation, the twist (or half-chair) conformation, where two adjacent atoms are displaced on opposite sides of the plane formed by the other three, also exists as an intermediate between the two envelope forms. The energy barrier for interconversion between these puckered states is generally low, on the scale of 2-5 kcal/mol, meaning the ring is highly flexible at room temperature. nih.gov

The conformational equilibrium of a substituted pyrrolidine is significantly influenced by the nature and position of its substituents.

C3-Substituent (Cyclohexyl group): A large substituent at the C3 position, such as a cyclohexyl group, will strongly prefer to occupy a pseudo-equatorial position to minimize steric interactions with other atoms on the ring, particularly 1,3-diaxial-like interactions with protons at the C5 position. This preference for a pseudo-equatorial orientation of the C3 substituent will, in turn, bias the ring's conformational equilibrium towards a specific pucker. For a (3R)- or (3S)-cyclohexylpyrrolidine, the ring will adopt a pucker that places this bulky group in the less sterically crowded pseudo-equatorial orientation.

The interplay between the N-Boc group and the C3-cyclohexyl group in this compound results in a biased conformational landscape. The most stable conformer will be one that minimizes the steric clash between the bulky Boc group, the cyclohexyl group, and the pyrrolidine ring protons. This is typically achieved when the C3-cyclohexyl group is in a pseudo-equatorial position. The specific ring pucker (e.g., C2-endo or C2-exo) that accommodates this arrangement would be the dominant conformer in solution. Experimental techniques like NMR spectroscopy, combined with computational modeling, are essential tools for elucidating the precise conformational preferences and the dynamics of such substituted pyrrolidine systems. frontiersin.orgresearchgate.net

The table below conceptually outlines the factors influencing the conformational preference in this compound.

| Substituent | Position | Steric Influence | Preferred Orientation | Effect on Ring Pucker |

|---|---|---|---|---|

| tert-butoxycarbonyl (Boc) | N1 | High steric bulk, restricts N-C bond rotation. | Influences local geometry around the nitrogen atom. | Contributes to the overall energetic landscape of different puckers. |

| Cyclohexyl | C3 | Very high steric bulk. | Pseudo-equatorial | Strongly biases the equilibrium towards a pucker that minimizes 1,3-diaxial-like interactions. |

Chemical Transformations and Functionalization of 1 Boc 3 Cyclohexylpyrrolidine Derivatives

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The nitrogen atom of the pyrrolidine ring, once deprotected, serves as a key handle for introducing a wide array of substituents, significantly altering the molecule's steric and electronic properties.

Deprotection and Subsequent N-Alkylation/Acylation

The removal of the Boc protecting group is a fundamental and often initial step in the functionalization of 1-Boc-3-cyclohexylpyrrolidine. This reaction unmasks the secondary amine, making it available for subsequent derivatization.

Deprotection: The most common method for Boc deprotection involves treatment with strong acids. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) or neat is highly effective. Alternatively, hydrogen chloride (HCl) in an organic solvent such as methanol (B129727), dioxane, or ethyl acetate is frequently used. nih.gov These methods are typically high-yielding and proceed under mild conditions, often at room temperature. nih.govresearchgate.net For substrates sensitive to strong acids, alternative methods like using oxalyl chloride in methanol have been developed. nih.gov

N-Alkylation: Following deprotection, the resulting 3-cyclohexylpyrrolidine (B1351582) can be readily N-alkylated. This is typically achieved by reacting the amine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile (MeCN). beilstein-journals.orgresearchgate.net This reaction introduces an alkyl chain onto the nitrogen atom, a common strategy in the synthesis of biologically active compounds.

N-Acylation: The free secondary amine is also highly susceptible to N-acylation. This reaction is generally performed using acylating agents like acyl chlorides or acid anhydrides in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the acid byproduct. nih.govorganic-chemistry.org Microwave-assisted N-acylation procedures using coupling reagents like cyanuric chloride have been shown to drastically reduce reaction times and improve yields compared to conventional methods. nih.gov Acetic acid has also been reported as a catalyst for N-acylation using esters as the acyl source. rsc.org

Table 1: Representative Conditions for Deprotection and N-Acylation

| Transformation | Reagents and Conditions | Product Type | Yield |

|---|---|---|---|

| N-Boc Deprotection | Oxalyl chloride, Methanol, Room Temperature | Secondary Amine | >70% nih.gov |

| N-Boc Deprotection | Hydrogen chloride gas, Solvent-free | Amine Hydrochloride Salt | Quantitative researchgate.net |

| N-Acylation | Carboxylic acid, Cyanuric chloride, Pyridine, MeCN, Microwave, 5 min | N-Acyl Pyrrolidine | High nih.gov |

| N-Acetylation | Ethyl acetate, Acetic acid (10 mol%), 80-120 °C | N-Acetyl Pyrrolidine | Excellent rsc.org |

This table is interactive. Click on the headers to sort the data.

Formation of N-Substituted Derivatives

Beyond simple alkyl and acyl groups, the pyrrolidine nitrogen can be incorporated into a variety of functional groups. N-substituted pyrroles can be synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, a reaction that can be catalyzed by aluminas under solvent-free conditions. mdpi.com One-pot multicomponent reactions provide a highly efficient route to complex N-substituted pyrroles. For instance, the reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov These methods allow for the rapid construction of diverse chemical libraries from simple precursors.

Reactions at the Pyrrolidine Ring Carbons

Functionalization of the carbon skeleton of the pyrrolidine ring is essential for creating structural diversity and exploring the chemical space around the core scaffold. These reactions often rely on modern synthetic methods, including C-H activation and cycloaddition reactions.

Functionalization at C-2, C-3, C-4, and C-5 Positions

Introducing substituents at specific positions on the pyrrolidine ring requires regioselective chemical methods.

Functionalization at C-2 and C-5 (α-positions): The positions adjacent to the nitrogen atom (C-2 and C-5) are often the most reactive. Dirhodium-catalyzed C-H functionalization of N-Boc protected pyrrolines using aryldiazoacetates has been shown to occur exclusively at the C-2 position with high enantio- and diastereoselectivity. nih.gov This method provides a direct route to α-functionalized pyrrolidines.

Functionalization at C-3 and C-4 (β-positions): Modifying the C-3 and C-4 positions can be more challenging. However, strategies utilizing C(sp³)-H activation have been developed for the synthesis of complex proline analogs, demonstrating the feasibility of introducing aryl groups at these positions. nih.gov Photocatalytic methods have also emerged for the C-3 functionalization of related heterocyclic systems, such as imidazo[1,2-a]pyridines, suggesting potential applicability to the pyrrolidine scaffold. beilstein-journals.org

Table 2: Methods for Pyrrolidine Ring Functionalization

| Position | Method | Reagents | Key Features | Reference |

|---|---|---|---|---|

| C-2 | C-H Functionalization | Aryldiazoacetate, Chiral Dirhodium catalyst | High enantioselectivity (97% ee) and diastereoselectivity (>20:1 d.r.) | nih.gov |

| C-3 | C(sp³)-H Activation/Arylation | Palladium catalyst | Stereoselective synthesis of substituted proline analogs | nih.gov |

| C-3 | Photocatalytic C-H Functionalization | Organophotocatalyst, Zinc acetate | Relay catalysis for sequential sp² and sp³ C-H activation | beilstein-journals.org |

This table is interactive. Click on the headers to sort the data.

Formation of Spiro-Pyrrolidine Scaffolds via Cycloaddition

Spirocyclic structures, where two rings share a single atom, are of great interest in drug discovery due to their rigid three-dimensional conformations. nih.gov The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing spiro-pyrrolidine scaffolds. nih.govnih.gov This reaction typically involves an azomethine ylide, which acts as a 1,3-dipole, and a dipolarophile (an alkene). beilstein-journals.org

Azomethine ylides can be generated in situ from the decarboxylation of α-amino acids or by the reaction of amines with aldehydes. beilstein-journals.orgmdpi.com In the context of this compound, the deprotected secondary amine can react with an aldehyde to form an iminium ion, which then deprotonates to generate the azomethine ylide. This ylide can then react with various dipolarophiles, such as maleimides, in a multicomponent reaction to form complex spiro{pyrrolidine-3,1'-pyrrolo[3,4-c]pyrrole} frameworks with high diastereoselectivity. ua.es The stereochemical outcome of the cycloaddition is influenced by the approach of the dipolarophile to the ylide. ua.es

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds on the pyrrolidine ring is a cornerstone of synthetic diversification.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful methods for forming C-C bonds. For example, after introducing a halide at a specific position on the pyrrolidine ring, a Suzuki coupling can be used to introduce an aryl group. nih.gov Similarly, the intramolecular Heck reaction has been employed in tandem with N-allylation to construct fused polycyclic systems containing a pyrrolidine ring. beilstein-journals.org

Other Methods: Other strategies for C-C bond formation include the cyclization of acyclic precursors to form the pyrrolidine ring itself, often establishing key stereocenters in the process. nih.govnih.gov Reductive coupling reactions mediated by transition metals like chromium have also been reported for the formation of C-C bonds, although this is more general methodology. researchgate.net

Reactions on the Cyclohexyl Moiety

The cyclohexyl group of this compound offers a scaffold for a variety of chemical modifications, enabling the introduction of diverse functional groups and the synthesis of novel derivatives with tailored properties.

Functionalization of the Cyclohexyl Ring

Direct functionalization of the saturated cyclohexyl ring typically requires strategies that can activate C-H bonds or introduce functionality through oxidative processes. While specific literature on the direct functionalization of this compound is limited, analogous transformations on similar N-Boc protected structures and cyclohexyl-containing compounds provide insights into potential synthetic routes.

One common approach involves hydroxylation of the cyclohexyl ring. This can be achieved through various oxidative methods, including the use of strong oxidizing agents or, more recently, through chemoenzymatic and photochemical methods that offer greater selectivity and milder reaction conditions. For instance, photochemical oxyfunctionalization has been shown to be effective for introducing hydroxyl groups at distal C-H positions in cyclic amines.

Another strategy for functionalizing the cyclohexyl ring is through C-H activation/functionalization reactions. These methods, often catalyzed by transition metals, allow for the direct conversion of C-H bonds into C-C, C-N, or C-O bonds, providing a powerful tool for late-stage modification of complex molecules.

Below is a table summarizing potential functionalization reactions on the cyclohexyl ring based on established chemical principles:

| Reaction Type | Reagents and Conditions | Potential Product(s) |

| Hydroxylation | Photochemical oxidation; Enzymatic catalysis | Hydroxy-substituted this compound derivatives |

| Halogenation | N-Halosuccinimide (NBS, NCS), light/radical initiator | Halo-substituted this compound derivatives |

| Nitration | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted this compound derivatives |

Derivatization of Cyclohexyl Substituents

Once a functional group is introduced onto the cyclohexyl ring, it can serve as a handle for further derivatization. For example, a hydroxylated derivative of this compound can undergo a range of subsequent reactions to introduce new functionalities.

Common derivatization reactions for a hydroxyl group on the cyclohexyl moiety include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of a catalyst to form esters.

Etherification: Reaction with alkyl halides or other electrophiles under basic conditions (e.g., Williamson ether synthesis) to form ethers.

Oxidation: Oxidation of a secondary alcohol to a ketone using reagents such as chromic acid, PCC, or Swern oxidation.

Substitution: Conversion of the hydroxyl group into a better leaving group (e.g., tosylate, mesylate) followed by nucleophilic substitution to introduce a variety of functional groups, including azides, nitriles, and amines.

The following table illustrates potential derivatization reactions of a hypothetical hydroxy-substituted this compound:

| Starting Material | Reaction Type | Reagents and Conditions | Potential Product |

| 1-Boc-3-(hydroxycyclohexyl)pyrrolidine | Esterification | Acetic anhydride (B1165640), pyridine | 1-Boc-3-(acetoxycyclohexyl)pyrrolidine |

| 1-Boc-3-(hydroxycyclohexyl)pyrrolidine | Etherification | Sodium hydride, Methyl iodide | 1-Boc-3-(methoxycyclohexyl)pyrrolidine |

| 1-Boc-3-(hydroxycyclohexyl)pyrrolidine | Oxidation | Pyridinium chlorochromate (PCC) | 1-Boc-3-(oxocyclohexyl)pyrrolidine |

Catalytic Reactions Involving this compound as a Substrate or Ligand

The unique structural features of this compound and its derivatives make them potential candidates for use in catalysis, either as substrates in catalytic transformations or as chiral ligands in asymmetric catalysis.

As a substrate , the pyrrolidine ring or the cyclohexyl moiety can undergo various catalytic transformations. For instance, catalytic dehydrogenation could introduce unsaturation in the cyclohexyl ring, leading to cyclohexenyl or phenyl derivatives. The pyrrolidine ring itself can be a substrate for ring-opening reactions or C-H functionalization at positions alpha to the nitrogen atom.

As a ligand , the pyrrolidine scaffold, particularly when functionalized, can coordinate with metal centers to form chiral catalysts. The stereochemistry of the pyrrolidine ring can induce enantioselectivity in a variety of chemical reactions. While specific examples utilizing this compound as a ligand are not extensively documented, the broader class of chiral pyrrolidine-based ligands is well-established in asymmetric catalysis, suggesting the potential for this compound in similar applications. For example, functionalized pyrrolidines are known to be effective ligands in reactions such as asymmetric hydrogenation, hydrosilylation, and carbon-carbon bond-forming reactions.

The development of catalytic systems involving this compound derivatives remains an active area of research, with the potential to unlock novel synthetic methodologies and access to complex molecular architectures.

Applications in Complex Molecule Synthesis and Medicinal Chemistry Research

Role as a Chiral Building Block for Heterocyclic Systems

Chiral building blocks are essential for the synthesis of enantiomerically pure pharmaceuticals, as the biological activity of a drug often resides in a single stereoisomer. The 3-substituted pyrrolidine (B122466) motif is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net The presence of the cyclohexyl group in 1-Boc-3-cyclohexylpyrrolidine provides lipophilicity and a specific spatial arrangement that can be exploited in the synthesis of more complex heterocyclic systems.

Precursor for Piperidine Derivatives

Piperidine and pyrrolidine rings are foundational structures in a wide variety of pharmaceuticals and natural products. nih.gov While both are saturated nitrogen heterocycles, the synthesis of piperidines often involves distinct pathways, such as the hydrogenation of pyridine precursors or various cyclization strategies. nih.gov The direct expansion of a pyrrolidine ring, such as that in this compound, to a piperidine ring is a complex transformation not commonly employed. However, the structural motifs are often explored in parallel within drug discovery programs, with the choice between a five- or six-membered ring influencing the conformational rigidity and vectoral presentation of substituents, which can significantly impact biological activity.

Synthesis of Pyrrolizine Scaffolds

The pyrrolizine core is a bicyclic heterocyclic system that is a feature of various alkaloids and pharmacologically active compounds. One established method for constructing such scaffolds is through 1,3-dipolar cycloaddition reactions. In this approach, an azomethine ylide generated from a secondary amino acid can react with a dipolarophile to yield the bicyclic framework. Research has demonstrated the stereoselective synthesis of spirocyclic pyrrolizidines using L-proline (a related secondary amino acid) as the precursor for the 1,3-dipole. rsc.orgrsc.org This methodology highlights the potential of using substituted pyrrolidines like this compound to generate novel and complex pyrrolizine-containing structures. The cyclohexyl substituent would be incorporated into the final scaffold, offering a unique point of diversity for exploring structure-activity relationships.

Construction of Azaspirocyclic Frameworks

Azaspirocycles, which contain a spiro-fused ring system involving a nitrogen atom, are of significant interest in drug design due to their conformational rigidity and three-dimensional complexity. The synthesis of these frameworks can be achieved using similar 1,3-dipolar cycloaddition strategies as those for pyrrolizines. Efficient and stereoselective protocols have been developed for the synthesis of spirooxindole pyrrolidines and pyrrolizidines by reacting isatin and a secondary amino acid (such as L-proline or thiaproline) with various dipolarophiles. rsc.orgrsc.org This reaction proceeds smoothly to give the corresponding spirocyclic derivatives in high yields. rsc.org Given these precedents, this compound represents a viable starting material for the construction of novel azaspirocyclic systems, where the cyclohexyl group would impart distinct physicochemical properties to the resulting molecule.

Integration into Pharmacophore Discovery and Design

Pharmacophore modeling is a crucial aspect of modern drug discovery, focusing on identifying the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. This compound serves as a versatile scaffold for elaborating these features and developing new therapeutic agents.

Synthesis of Analogue Libraries for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to optimizing a lead compound's potency and pharmacological profile. By systematically modifying a core scaffold and assessing the resulting biological activity, medicinal chemists can identify key structural features for molecular recognition. The cyclohexylpyrrolidine core has been successfully utilized for this purpose in the development of enzyme inhibitors. For example, researchers have designed and synthesized libraries of cyclohexylpyrrolidine derivatives to probe the active site of Trypanothione (B104310) Reductase. researchgate.netnih.gov By introducing new vectors onto the pyrrolidine ring, they were able to optimize inhibitor potency and improve properties such as solubility. researchgate.net This structure-based design approach allows for the rational development of analogue libraries to establish a clear SAR.

Precursors for Enzyme Inhibitor Research (e.g., Trypanothione Reductase Inhibitors)

Trypanothione Reductase (TR) is a vital enzyme for the survival of trypanosomatid parasites, which are responsible for diseases like African trypanosomiasis and Chagas disease. researchgate.netnih.gov As this enzyme is absent in humans, it represents a promising target for drug development. scienceopen.commdpi.com Cyclohexylpyrrolidine-based compounds have been identified as potent and selective inhibitors of TR. researchgate.netnih.gov Starting from a lead compound, structure-based design has led to the development of derivatives with significantly improved inhibitory activity. researchgate.net These inhibitors bind to the hydrophobic wall of the enzyme's active site. researchgate.netnih.gov The development of these compounds demonstrates the utility of the this compound scaffold as a precursor for generating targeted enzyme inhibitors. researchgate.net The best inhibitors exhibit competitive inhibition constants (Ki) in the low micromolar range against Trypanosoma brucei TR and Trypanosoma cruzi TR, with high selectivity over human glutathione reductase. researchgate.netnih.gov

| Compound | Target Enzyme | Inhibition Constant (Ki) | In Vitro Activity (IC50) |

|---|---|---|---|

| Cyclohexylpyrrolidine Derivative 1 | T. brucei TR | Low µM | Low µM |

| Optimized Cyclohexylpyrrolidine Ligand | T. cruzi TR | Low µM | Low µM |

Precursors for Chemokine Receptor Modulators

The chemokine receptor CCR5 is a critical G protein-coupled receptor involved in the inflammatory response and is famously co-opted by the HIV-1 virus for cellular entry. Consequently, the development of small-molecule CCR5 antagonists is a major goal in antiviral drug discovery. Research has revealed that a 1,3,4-trisubstituted pyrrolidine scaffold is a highly effective pharmacophore for potent CCR5 antagonism. researchgate.net

In this context, a chiral precursor like this compound serves as an ideal starting point. The synthesis of these antagonists often involves the initial construction of a core pyrrolidine ring with specific stereochemistry at the 3- and 4-positions. The Boc-protected nitrogen allows for controlled deprotection and subsequent N-alkylation to introduce the first point of substitution, while the cyclohexyl group at the 3-position (or other substituents) establishes a key stereocenter and interacts with the receptor binding pocket. Further modifications at the 4-position complete the 1,3,4-trisubstituted pattern essential for high-affinity binding and potent antiviral activity. researchgate.netnih.gov

Structure-activity relationship (SAR) studies have demonstrated that both the stereochemistry and the nature of the substituents on the pyrrolidine ring are critical for CCR5 activity. The (3S, 4S) enantiomers of the pyrrolidine scaffold have been shown to be the most potent. researchgate.net The development of these compounds involves modifying side chains attached to the core scaffold to balance antiviral potency with favorable pharmacokinetic (PK) properties, such as oral bioavailability. nih.govnih.gov

Table 1: Biological Activity of Representative Pyrrolidine-Based CCR5 Antagonists

| Compound ID | CCR5 Binding Affinity (IC50, nM) | Antiviral Activity (IC95, nM) | Reference |

|---|---|---|---|

| 1 | 1.8 | 50 | nih.gov |

| 4a | 1.8 | 50 | nih.gov |

This table presents data for lead compounds from developmental studies, illustrating the high potency achieved with the 1,3,4-trisubstituted pyrrolidine scaffold.

Intermediates for Receptor Ligand Design Research (e.g., D2 Dopamine Receptor Ligands)

The D2 dopamine receptor (D2R) is a primary target for antipsychotic drugs used in the treatment of schizophrenia and other neurological disorders. mdpi.com The design of selective D2R ligands is a significant challenge due to the high structural homology with the D3 receptor. nih.gov Chiral pyrrolidine rings are key components in the structure of potent D2-like receptor ligands, such as Eticlopride. The development of novel "bitopic" ligands, which bind to both the primary (orthosteric) and a secondary binding site on the receptor, is an advanced strategy to enhance affinity and selectivity. nih.gov

The synthesis of these complex ligands often relies on chiral pyrrolidine building blocks. For instance, the synthesis of a series of Eticlopride analogues involved O-alkylation at the 4-position of a Boc-protected hydroxypyrrolidine precursor, specifically (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid. nih.gov This highlights a key methodological approach where a functionalized and protected pyrrolidine, structurally analogous to this compound, serves as a scaffold. The Boc group facilitates controlled manipulations, while the inherent chirality of the ring directs the stereochemical outcome of the final ligand. The position of substituents on the pyrrolidine ring is critical, as modifications at the 2-, 3-, or 4-positions can dramatically alter binding affinity and selectivity for D2 versus D3 receptors. nih.govnih.gov

Table 2: Binding Affinities of Eticlopride Analogues at D2 and D3 Receptors

| Compound ID | D2R Binding Affinity (Ki, nM) | D3R Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| Eticlopride | 0.13 ± 0.01 | 0.16 ± 0.02 | nih.gov |

| Compound 33 | 0.15 ± 0.02 | 0.08 ± 0.01 | nih.gov |

| Compound 34 | 0.12 ± 0.01 | 0.05 ± 0.01 | nih.gov |

| Compound 46 | 0.10 ± 0.01 | 0.03 ± 0.01 | nih.gov |

| Compound 47 | 0.11 ± 0.01 | 0.03 ± 0.01 | nih.gov |

This table shows the binding affinities (Ki) of selected O-alkylated eticlopride analogues, demonstrating that modifications to the pyrrolidine scaffold can yield compounds with high, subnanomolar affinity for both D2 and D3 receptors. Data is represented as mean ± SEM. nih.gov

Methodological Development for Complex Natural Product Synthesis

Beyond their direct incorporation into drug candidates, chiral pyrrolidines like this compound are instrumental in the development of new synthetic methodologies. The pyrrolidine ring is a common feature in a vast array of biologically active natural products, particularly alkaloids. baranlab.org The synthesis of these complex molecules often requires precise control over stereochemistry, making chiral building blocks essential. nih.gov

The "chiral pool" approach, which utilizes readily available, enantiomerically pure starting materials, frequently employs derivatives of amino acids like proline, the parent structure of pyrrolidines. researchgate.net More complex, substituted pyrrolidines serve as advanced building blocks that carry latent functionality and pre-defined stereocenters, which can guide the stereochemical course of a total synthesis. nih.govresearchgate.net Methodologies such as stereodivergent synthesis rely on the use of a single chiral starting material to produce multiple stereoisomers of a product by strategically altering reaction conditions or reagents. For example, intramolecular iridium-catalyzed allylic aminations have been used to control the relative position of substituents on a pyrrolidine ring, leading to the synthesis of different natural products like (+)-bulgecinine and (+)-preussin from a common precursor.

Furthermore, asymmetric "clip-cycle" syntheses and 1,3-dipolar cycloaddition reactions are powerful methods for constructing densely substituted pyrrolidines with high stereocontrol. whiterose.ac.uknih.govchemistryviews.org In these strategies, the chirality of the starting material or a chiral catalyst dictates the absolute configuration of multiple new stereocenters formed during the cyclization step. The use of well-defined chiral building blocks is fundamental to the success of these advanced synthetic strategies, enabling the efficient and stereoselective construction of complex natural product scaffolds. whiterose.ac.uk

Advanced Characterization and Computational Studies

Spectroscopic Methods for Structural Elucidation (beyond basic identification)

Advanced nuclear magnetic resonance (NMR) techniques are instrumental in unambiguously determining the complex structure of 1-Boc-3-cyclohexylpyrrolpyrrolidine. While standard 1D ¹H and ¹³C NMR provide primary structural information, 2D NMR spectroscopy is crucial for detailed assignments and conformational analysis.

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity between protons and carbons.

COSY: Would reveal proton-proton couplings within the pyrrolidine (B122466) and cyclohexyl rings, helping to trace the carbon backbone.

HSQC: Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and confirming the connectivity between the pyrrolidine and cyclohexyl moieties, as well as the Boc protecting group.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would provide information about the spatial proximity of protons. This is particularly important for determining the relative stereochemistry of the substituents on the pyrrolidine ring and the preferred conformation of the cyclohexyl group (axial vs. equatorial). For instance, NOE correlations between a proton on the cyclohexyl ring and specific protons on the pyrrolidine ring can elucidate the dominant conformational isomers.

A summary of expected advanced NMR experiments and their purpose is provided in the table below.

| Spectroscopic Technique | Purpose for 1-Boc-3-cyclohexylpyrrolidine Analysis | Expected Information |

| COSY | Establish ¹H-¹H coupling networks | Connectivity within the pyrrolidine and cyclohexyl rings. |

| HSQC | Correlate directly bonded ¹H and ¹³C nuclei | Unambiguous assignment of protonated carbons. |

| HMBC | Correlate ¹H and ¹³C nuclei over 2-3 bonds | Confirmation of the overall structure, including the position of the cyclohexyl group and the Boc protecting group. |

| NOESY/ROESY | Determine through-space proton proximities | Information on the 3D structure, stereochemistry, and preferred conformations of the molecule. |

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

The chemical and stereochemical purity of this compound is critical for its use in pharmaceutical applications. High-performance liquid chromatography (HPLC) is the primary technique for these assessments.

Purity Determination: Reversed-phase HPLC (RP-HPLC) with a suitable C18 column is a standard method for determining the chemical purity of organic molecules. By using a gradient of organic solvent (e.g., acetonitrile) and water, impurities can be separated and quantified, typically with UV detection.

Enantiomeric Excess (ee) Determination: As this compound is a chiral molecule, determining its enantiomeric excess is crucial. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including N-Boc-pyrrolidine derivatives. The choice of the specific chiral column and the mobile phase (often a mixture of alkanes and alcohols) is critical for achieving baseline separation of the enantiomers. The relative peak areas of the two enantiomers in the chromatogram are used to calculate the enantiomeric excess.

The table below outlines typical chromatographic methods for the analysis of this compound.

| Chromatographic Technique | Stationary Phase | Mobile Phase (Typical) | Purpose |

| RP-HPLC | C18 silica | Acetonitrile/Water gradient | Determination of chemical purity. |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Hexane/Isopropanol | Determination of enantiomeric excess. |

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a powerful tool in modern chemistry for predicting and understanding the behavior of molecules at the electronic level. For this compound, DFT calculations can provide valuable insights that complement experimental data.

While specific reaction mechanisms involving this compound are not extensively detailed in the literature, DFT can be used to model its reactivity. For example, in a potential deprotection-alkylation sequence, DFT could be used to calculate the energies of reactants, intermediates, transition states, and products. This would help in understanding the reaction pathway, predicting the feasibility of a reaction, and identifying potential byproducts. The calculated activation energies for different pathways can explain the observed regioselectivity and stereoselectivity of reactions.

DFT calculations are particularly useful for predicting the stereochemical outcome of asymmetric reactions. By modeling the transition states leading to different stereoisomers, the energy differences can be calculated. According to transition state theory, the lower energy transition state will lead to the major product. This allows for a rational understanding of why a particular enantiomer or diastereomer is formed preferentially, which is crucial for the design of stereoselective syntheses.

The flexible nature of both the pyrrolidine and cyclohexyl rings in this compound results in a complex conformational landscape. DFT calculations can be used to perform a conformational search to identify the low-energy conformers of the molecule. By calculating the relative energies of these conformers, their population at a given temperature can be predicted using the Boltzmann distribution. This information is vital as the reactivity and spectroscopic properties of the molecule are an average over the populated conformations. Understanding the preferred conformations can also provide insights into how the molecule might interact with biological targets.

Crystallographic Analysis of Derivatives

While a crystal structure for this compound itself is not publicly available, X-ray crystallography of its derivatives would provide the most definitive structural information. Obtaining a single crystal of a suitable derivative and performing X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsional angles. This would provide an unambiguous determination of the solid-state conformation and the relative stereochemistry of the molecule. This experimental data is also invaluable for validating and refining the results obtained from computational modeling and spectroscopic analyses.

Future Research Directions and Unexplored Avenues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure substituted pyrrolidines is a critical endeavor, as stereochemistry often dictates biological activity and catalytic efficacy. nih.govnih.gov Future research should focus on developing novel asymmetric routes to 1-Boc-3-cyclohexylpyrrolidine that offer high stereocontrol, efficiency, and scalability.

Current strategies often rely on chiral pool starting materials or resolution techniques, but next-generation approaches could include:

Catalytic Asymmetric Hydrogenation: The development of chiral catalysts for the asymmetric hydrogenation of a suitable pyrroline precursor could provide a direct and atom-economical route to either enantiomer of the target compound.

Asymmetric [3+2] Cycloadditions: Organocatalytic or metal-catalyzed [3+2] cycloaddition reactions, for instance involving azomethine ylides and a cyclohexyl-substituted dipolarophile, represent a powerful strategy for constructing the pyrrolidine (B122466) ring with high enantioselectivity. mdpi.com

Enzyme-Catalyzed Desymmetrization: Biocatalytic methods, such as lipase- or protease-mediated desymmetrization of a prochiral precursor, could offer an environmentally benign pathway to enantioenriched 3-cyclohexylpyrrolidine (B1351582) derivatives.

These advanced synthetic methods would not only provide access to the specific enantiomers of this compound but also enrich the toolbox for creating a diverse library of related chiral 3-substituted pyrrolidines. researchgate.net

Application in Emerging Catalytic Systems

The chiral pyrrolidine motif is a privileged scaffold in asymmetric catalysis, most famously exemplified by proline and its derivatives. nih.gov The unique steric bulk of the cyclohexyl group at the 3-position of this compound suggests its potential as a novel ligand or organocatalyst.

Future investigations could explore its application in:

Organocatalysis: After deprotection of the Boc group, the resulting 3-cyclohexylpyrrolidine could be employed as a catalyst in various asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and Mannich reactions. researchgate.netbeilstein-journals.org The bulky cyclohexyl group could impart unique stereoselectivity compared to existing pyrrolidine-based catalysts.

Ligand for Transition Metal Catalysis: The nitrogen atom of the pyrrolidine can serve as a coordination site for transition metals. Derivatives of 3-cyclohexylpyrrolidine could be synthesized and evaluated as chiral ligands in reactions like asymmetric allylic alkylation, hydrogenation, or cross-coupling reactions. rsc.orgacs.org The steric profile of the cyclohexyl substituent could create a well-defined chiral pocket around the metal center, potentially leading to high levels of enantioselection. nih.gov

A systematic study of its performance in a range of catalytic reactions would be necessary to identify its niche and potential advantages over established catalytic systems.

Exploration of New Reactivity Profiles

The reactivity of the this compound scaffold itself is an area ripe for exploration. While the Boc-protected nitrogen is relatively inert, the C-H bonds on the pyrrolidine and cyclohexyl rings offer opportunities for late-stage functionalization.

Promising avenues for research include:

Directed C-H Activation: Utilizing the Boc group or another directing group, transition-metal-catalyzed C-H activation could enable the selective functionalization of the pyrrolidine ring, for example, at the C2 or C5 positions. thieme-connect.comnih.gov This would allow for the introduction of new substituents and the creation of complex, poly-substituted pyrrolidine structures. organic-chemistry.orgacs.org

Remote C-H Functionalization: Recent advances in catalysis have made it possible to functionalize C-H bonds that are distant from existing functional groups. scripps.edu Exploring conditions for the selective C-H functionalization of the cyclohexyl ring while it is attached to the pyrrolidine core could lead to novel derivatives with unique three-dimensional shapes.

Ring-Opening and Rearrangement Reactions: Investigating the behavior of this compound under various reaction conditions could uncover novel ring-opening or rearrangement pathways, providing access to different heterocyclic or acyclic scaffolds.

These studies would expand the synthetic utility of this compound beyond its use as a simple building block, transforming it into a versatile platform for molecular innovation.

Integration with Flow Chemistry and Automated Synthesis

Modern chemical synthesis is increasingly benefiting from the adoption of continuous flow and automated technologies, which offer advantages in terms of safety, efficiency, reproducibility, and scale-up. springerprofessional.demtak.hu Applying these technologies to the synthesis and derivatization of this compound is a logical next step.

Future work in this area could involve:

Continuous Flow Synthesis: Developing a telescoped, multi-step continuous flow process for the synthesis of this compound could significantly improve efficiency and reduce manual handling. mdpi.comresearchgate.net This would be particularly beneficial for reactions that are exothermic or require precise control over reaction time.

Automated Derivatization: An automated synthesis platform could be used to rapidly generate a library of derivatives from a common 3-cyclohexylpyrrolidine intermediate. By systematically varying reagents and reaction conditions, a wide range of analogs could be produced and screened for desired properties in a high-throughput manner.

The integration of flow and automated synthesis would accelerate the exploration of the chemical space around the this compound scaffold, facilitating its development for various applications. bohrium.com

Computational-Aided Design of Derivatives with Specific Reactivity or Structural Features

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. mdpi.com Applying these methods to this compound and its derivatives can de-risk and accelerate research efforts.

Key areas for computational investigation include:

Conformational Analysis: A thorough computational analysis of the conformational preferences of the cyclohexyl group relative to the pyrrolidine ring would provide fundamental insights into its steric influence.

Catalyst Design: When developing derivatives for use as organocatalysts or ligands, Density Functional Theory (DFT) calculations can be used to model transition states and predict enantioselectivity. nih.gov This allows for the in silico screening of potential catalyst structures before committing to their synthesis.

Predicting Reactivity: Computational models can help predict the most likely sites for C-H activation or other functionalization reactions, guiding the design of experiments to explore new reactivity profiles.

By combining computational modeling with experimental validation, researchers can more efficiently design and synthesize derivatives of this compound with tailored properties for specific applications in catalysis and materials science.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 1-Boc-3-cyclohexylpyrrolidine while minimizing side reactions?

- Methodological Answer : The synthesis typically involves Boc protection of the pyrrolidine nitrogen followed by cyclohexyl group introduction. Key steps include:

- Boc Protection : Use di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane with a base like triethylamine to protect the amine group .

- Cyclohexylation : Employ cyclohexyl halides or cyclohexyl triflate under palladium-catalyzed coupling conditions. Monitor reaction progress via TLC or HPLC to detect intermediates like 1-Boc-pyrrolidine derivatives .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via NMR (<sup>1</sup>H, <sup>13</sup>C) and LC-MS .

Q. How can researchers ensure the purity of this compound during isolation?

- Methodological Answer :

- Solvent Selection : Use low-polarity solvents (e.g., hexane) for recrystallization to exploit the compound’s low solubility in non-polar media .

- Chromatographic Techniques : Optimize mobile-phase ratios (e.g., 3:1 hexane:ethyl acetate) to resolve Boc-protected intermediates from deprotected byproducts .

- Analytical Validation : Compare melting points and spectroscopic data (IR, NMR) with literature values. For example, verify the absence of NH peaks in <sup>1</sup>H NMR to confirm Boc group integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : <sup>1</sup>H NMR can identify cyclohexyl protons (δ 1.0–2.0 ppm, multiplet) and Boc methyl groups (δ 1.4 ppm, singlet). <sup>13</sup>C NMR confirms carbonyl resonance (δ ~155 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C15H27NO2, [M+H]<sup>+</sup> calc. 254.2115) .

- FT-IR : Look for Boc carbonyl stretching (~1680 cm<sup>-1</sup>) and absence of primary amine N-H stretches (~3300 cm<sup>-1</sup>) .

Advanced Research Questions

Q. How do steric effects influence the reactivity of this compound in transition-metal-catalyzed reactions?

- Methodological Answer :

- Steric Analysis : The cyclohexyl group creates steric hindrance, slowing oxidative addition in Pd-catalyzed couplings. Use bulky ligands (e.g., XPhos) to stabilize intermediates .

- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 1-Boc-3-methylpyrrolidine) via <sup>19</sup>F NMR or stopped-flow techniques .

- Computational Modeling : Density Functional Theory (DFT) can predict transition-state geometries and activation barriers .

Q. What strategies resolve contradictions in reported thermodynamic data for Boc-protected pyrrolidines?

- Methodological Answer :

- Data Reconciliation : Cross-reference enthalpy of reaction (ΔrH°) values from NIST Chemistry WebBook with experimental calorimetry.

- Reproducibility Checks : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to isolate decomposition pathways.

- Error Analysis : Quantify impurities (e.g., residual solvents) via GC-MS and adjust thermodynamic calculations accordingly .

Q. How does the stability of this compound vary under acidic vs. basic conditions?

- Methodological Answer :

- Acidic Conditions : The Boc group hydrolyzes in trifluoroacetic acid (TFA)/dichloromethane (1:1) at 0°C within 1 hour. Monitor via <sup>1</sup>H NMR for tert-butyl group disappearance .

- Basic Conditions : Stability tests in NaOH/THF show slower degradation (24 hours at 25°C). Use HPLC to quantify residual starting material .

- Accelerated Stability Studies : Conduct Arrhenius analysis at elevated temperatures (40–60°C) to predict shelf-life .

Q. What role does stereochemistry play in the biological activity of this compound derivatives?

- Methodological Answer :

- Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate R/S isomers. Compare bioactivity in cell-based assays .

- X-ray Crystallography : Determine absolute configuration of active isomers and correlate with receptor-binding models .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., fluoro, hydroxyl) to map pharmacophore requirements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.